Eticyclidine is categorized as an arylcycloalkylamine, a subclass of compounds that includes phencyclidine and ketamine. These compounds are known for their interactions with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, leading to dissociative effects. Eticyclidine was developed by Parke-Davis in the 1970s but was overshadowed by ketamine due to the latter's more favorable pharmacological profile. Following its development, eticyclidine was placed on the Schedule I list of controlled substances due to its potential for abuse and hallucinogenic properties .
The synthesis of eticyclidine involves several key steps typically utilizing a combination of Grignard reagents and cyclohexanones. The following outlines a general method for synthesizing eticyclidine:
A specific example includes the reaction of phenyl magnesium bromide with a nitrile compound derived from cyclohexanone, followed by subsequent steps involving hydrolysis and neutralization to yield eticyclidine .
Eticyclidine has the molecular formula and a molar mass of approximately 203.329 g/mol. Its structure features:
The three-dimensional conformation of eticyclidine allows it to effectively interact with various receptors in the brain, particularly the NMDA receptor. The structural characteristics contribute to its dissociative anesthetic effects .
Eticyclidine undergoes several chemical reactions typical of arylcycloalkylamines:
These reactions are crucial for developing new analogs that may possess different therapeutic profiles or reduced side effects .
Eticyclidine primarily acts as an antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor:
Research indicates that eticyclidine may also interact with other receptors such as opioid receptors, contributing to its complex pharmacological profile .
Eticyclidine exhibits several notable physical and chemical properties:
These properties are essential for understanding how eticyclidine behaves in biological systems and its suitability for various applications .
Eticyclidine (PCE, CI-400) emerged from Parke-Davis Laboratories' systematic exploration of arylcyclohexylamine compounds in the 1950s–1970s. Chemist Victor Maddox’s 1956 synthesis of phencyclidine (PCP, CI-395) established the structural template for this class. Pharmacological screening revealed PCP induced a unique "cataleptic anesthesia" in animal models—characterized by preserved cardiorespiratory function but accompanied by psychotic reactions in humans. To mitigate these side effects, Parke-Davis chemists synthesized eticyclidine in the early 1960s by replacing PCP’s piperidine ring with an N-ethylamino group (N-ethyl-1-phenylcyclohexylamine) [1] [5] [9].
Preclinical studies positioned PCE as a high-affinity NMDA receptor antagonist with dissociative properties similar to PCP but greater potency. Initial observations noted its rapid induction of a trance-like state with profound analgesia and amnesia, albeit with frequent catatonic rigidity and involuntary movements. EEG studies during human trials detected abnormal delta waves, suggesting cortical dissociation—a finding that later informed mechanistic models of dissociative anesthesia [2] [5] [9].
Table 1: Key Early Arylcyclohexylamines Developed by Parke-Davis
Compound (Code) | Chemical Structure | Primary Pharmacological Action | Clinical Fate |
---|---|---|---|
Phencyclidine (CI-395/Sernyl) | 1-(1-Phenylcyclohexyl)piperidine | NMDA receptor antagonism | Discontinued (1967) due to psychosis |
Eticyclidine (CI-400) | N-Ethyl-1-phenylcyclohexylamine | NMDA receptor antagonism | Abandoned in favor of ketamine |
Ketamine (CI-581) | 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone | NMDA receptor antagonism | Approved for clinical use (1970) |
PCE’s clinical development was halted by 1970 due to its pronounced hallucinogenic effects and unpredictable psychotomimetic reactions. Postoperative evaluations documented frequent episodes of agitation, depersonalization, and vivid hallucinations—side effects deemed clinically unmanageable compared to the emerging alternative, ketamine [1] [5] [9]. Consequently, PCE never achieved commercial therapeutic application.
Regulatory actions swiftly classified PCE as a Schedule I controlled substance under the UN Convention on Psychotropic Substances by the 1970s, prohibiting medical use due to high abuse potential and lack of therapeutic utility. Illicit use briefly surfaced in the 1970s–1980s, particularly in Los Angeles, where it was distributed as a PCP analogue with similar dissociative effects. However, PCE’s recreational prevalence remained limited compared to PCP or ketamine, leading to its current status as a niche substance in drug surveillance reports [1] [2] [6].
Table 2: Comparative Clinical Viability of Early Dissociative Anesthetics
Parameter | Phencyclidine (PCP) | Eticyclidine (PCE) | Ketamine |
---|---|---|---|
Relative Potency | 1x (reference) | ~1.5x | 0.1x |
Anesthetic Utility | Moderate (discontinued) | Low (abandoned) | High (adopted) |
Psychotomimetic Effects | Severe | Severe | Moderate |
Regulatory Status | Schedule II (US) | Schedule I (US) | Schedule III (US) |
Though clinically unsuccessful, PCE provided critical insights into structure-activity relationships (SAR) governing NMDA receptor antagonism. Researchers determined that the cyclohexylamine core was indispensable for receptor binding, while modifications to the amine group modulated potency and duration. PCE’s N-ethyl substitution demonstrated that smaller alkyl groups enhanced receptor affinity compared to PCP’s bulkier piperidine—a finding directly influencing ketamine’s design with its methylamino group [3] [8] [9].
PCE also accelerated mechanistic studies of glutamatergic neurotransmission. Its high affinity for the PCP-binding site within NMDA receptor channels confirmed the role of NMDA blockade in dissociative states. This knowledge enabled targeted development of later analogues, including 3-MeO-PCE and 4-MeO-PCP, which retain PCE’s core structure but incorporate methoxy modifications to alter pharmacokinetics [3] [6] [8]. Contemporary research classifies PCE as a foundational "PCE-like" molecule within the arylcyclohexylamine taxonomy, distinct from PCP-like or ketamine-like subfamilies due to its N-alkyl chain [8].
Table 3: Molecular Evolution from PCE to Modern Arylcyclohexylamines
Structural Feature | Eticyclidine (PCE) | Ketamine | 3-MeO-PCE (Modern Analog) |
---|---|---|---|
Aryl Group | Phenyl | 2-Chlorophenyl | 3-Methoxyphenyl |
Amine Group | N-Ethylamino | N-Methylamino | N-Ethylamino |
Cyclohexyl Modifications | None | Carbonyl (C2) | None |
Primary Receptor Target | NMDA (PCP site) | NMDA (PCP site) | NMDA (PCP site) |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: